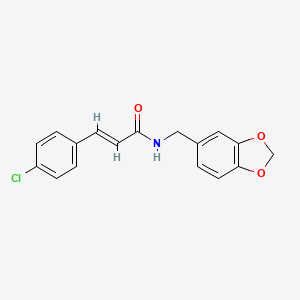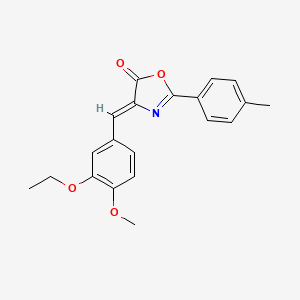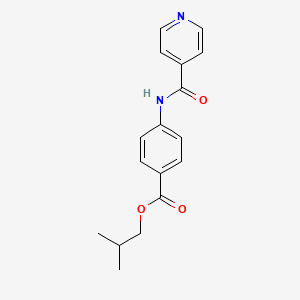![molecular formula C19H26N2O4 B5559897 1-(4-methylphenyl)-4-[(tetrahydro-2H-pyran-2-ylmethoxy)acetyl]-2-piperazinone](/img/structure/B5559897.png)
1-(4-methylphenyl)-4-[(tetrahydro-2H-pyran-2-ylmethoxy)acetyl]-2-piperazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to "1-(4-methylphenyl)-4-[(tetrahydro-2H-pyran-2-ylmethoxy)acetyl]-2-piperazinone" often involves multi-step processes, including the use of piperazine or pyran derivatives as key intermediates. For instance, the creation of piperazine-linked bis(pyrazoles) through 1,3-dipolar cycloaddition showcases the intricate reactions possible with piperazine derivatives, providing insight into potential synthesis routes for related compounds (Mekky & Sanad, 2020).
Molecular Structure Analysis
The molecular structure of compounds containing piperazine units often features significant conformational aspects. For example, a study on a related compound demonstrated the piperazine ring adopting an almost perfect chair conformation, highlighting the importance of molecular conformation in the overall structure and potential activity of the compound (Köysal, Işık, & Aytemi̇r, 2004).
Chemical Reactions and Properties
The reactivity of piperazine derivatives with various reagents leads to a wide array of chemical transformations, offering insights into possible reactions for "1-(4-methylphenyl)-4-[(tetrahydro-2H-pyran-2-ylmethoxy)acetyl]-2-piperazinone." For instance, the reaction of piperazine with hydrazine hydrate and phenyl hydrazine can yield novel piperazine derivatives, suggesting the versatility of piperazine in chemical synthesis (Mekky & Sanad, 2020).
Physical Properties Analysis
While specific data on the physical properties of "1-(4-methylphenyl)-4-[(tetrahydro-2H-pyran-2-ylmethoxy)acetyl]-2-piperazinone" is not available, related research on piperazine and pyran derivatives can offer clues. These compounds' physical properties, such as solubility, melting point, and crystallinity, are crucial for understanding their behavior in various environments and applications.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with biological molecules, are vital for applications in chemical synthesis and potential pharmaceutical use. Studies on similar compounds reveal that piperazine derivatives can exhibit a range of biological activities, depending on their specific chemical structures and substitutions (Mekky & Sanad, 2020).
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
- Novel compounds including piperazine derivatives have been synthesized and evaluated for their antimicrobial activities. For instance, bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have shown potent bacterial biofilm inhibition and MurB enzyme inhibition, suggesting applications in combating antibiotic-resistant bacterial strains (Mekky & Sanad, 2020). Similarly, dihydropyrimidinone derivatives containing piperazine/morpholine moiety have been synthesized, demonstrating the versatility of piperazine derivatives in medicinal chemistry (Bhat et al., 2018).
Anticonvulsant Activity
- A series of kojic acid derivatives incorporating substituted piperazine derivatives have been synthesized and showed potential as anticonvulsant compounds. These compounds represent a promising avenue for the development of new antiepileptic drugs (Aytemi̇r et al., 2010). Further investigations into 3-hydroxy-6-methyl-2-substituted 4H-pyran-4-one derivatives also highlight the potential anticonvulsant activity of piperazine derivatives (Aytemi̇r, Çalış, & Özalp, 2004).
Synthesis of Herbicidal Compounds
- Research into novel 1-phenyl-piperazine-2,6-diones has opened up possibilities for the development of effective herbicides, showcasing the agricultural applications of compounds derived from piperazine (Li et al., 2005).
Contribution to Polymer Science
- Piperazine derivatives have been utilized in the synthesis of polyamides containing nucleobases such as theophylline and thymine, indicating their importance in the creation of novel polymers with potential biomedical applications (Hattori & Kinoshita, 1979).
Eigenschaften
IUPAC Name |
1-(4-methylphenyl)-4-[2-(oxan-2-ylmethoxy)acetyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c1-15-5-7-16(8-6-15)21-10-9-20(12-18(21)22)19(23)14-24-13-17-4-2-3-11-25-17/h5-8,17H,2-4,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZHYTAQCYQGUCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2=O)C(=O)COCC3CCCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methylphenyl)-4-[(tetrahydro-2H-pyran-2-ylmethoxy)acetyl]-2-piperazinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 1-allyl-2-imino-8-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B5559819.png)

![4-[4-(4-fluorobenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5559836.png)


![5-(5,6,7,8-tetrahydroquinolin-3-ylcarbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B5559864.png)
![2-{2-ethoxy-4-[(hydroxyimino)methyl]phenoxy}-N-(3-methylphenyl)acetamide](/img/structure/B5559871.png)


![N-{[(5-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide](/img/structure/B5559887.png)
![4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-ylcarbonyl)-1-(3-pyridinylmethyl)-2-pyrrolidinone](/img/structure/B5559888.png)
![N-benzyl-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B5559892.png)
![5-{4-[3-(2-methoxy-1-methylethyl)-3H-imidazo[4,5-b]pyridin-2-yl]butanoyl}-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B5559904.png)
![ethyl 2-methyl-4-(4-pyridinyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B5559910.png)